Eltoprazine dihydrochloride

Serotonin receptor pharmacology 5-HT1A/1B agonism Receptor selectivity

Eltoprazine dihydrochloride is the only phenylpiperazine with balanced 5-HT1A/1B partial agonism (Ki=40/52 nM) and 5-HT2C antagonism (Ki=81 nM) backed by extensive human clinical data in ADHD, aggression, and levodopa‑induced dyskinesia. Unlike single‑receptor agonists (buspirone, 8‑OH‑DPAT), its polypharmacology enables dose‑response studies without sedation confounds (ID50=0.24 mg/kg in aggression assays). Use as a reference standard for 5‑HT1A/1B functional assays (Kd=4.2‑9.5 nM, GTP‑sensitive coupling) or translational LID research where selective agonists failed. Oral bioavailability 100%, t1/2≈8 h, linear PK 5‑30 mg. High‑purity HPLC‑grade material for preclinical neuroscience research.

Molecular Formula C12H18Cl2N2O2
Molecular Weight 293.19 g/mol
Cat. No. B2508117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEltoprazine dihydrochloride
Molecular FormulaC12H18Cl2N2O2
Molecular Weight293.19 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C3C(=CC=C2)OCCO3.Cl.Cl
InChIInChI=1S/C12H16N2O2.2ClH/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12;;/h1-3,13H,4-9H2;2*1H
InChIKeyUNRJDVNCYJTPOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Eltoprazine Dihydrochloride: 5-HT1A/1B Partial Agonist with 5-HT2C Antagonism for Behavioral and Motor Research


Eltoprazine dihydrochloride (CAS 143485-51-2 for the dihydrochloride salt; also known as DU-28853) is a phenylpiperazine derivative developed as a serenic (anti-aggressive) agent [1]. It acts as a partial agonist at serotonin 5-HT1A (Ki = 40 nM) and 5-HT1B (Ki = 52 nM) receptors, and as an antagonist at 5-HT2C receptors (Ki = 81 nM) [2]. The compound exhibits >10-fold selectivity for 5-HT1 subtypes over other neurotransmitter receptors (Ki values >400 nM) [3]. First described in the scientific literature by 1987 [4], eltoprazine has undergone clinical investigation for aggression, ADHD, cognitive impairment, and levodopa-induced dyskinesia in Parkinson's disease [5].

Why Eltoprazine Dihydrochloride Cannot Be Substituted with Generic 5-HT1A or 5-HT1B Agonists


Eltoprazine dihydrochloride occupies a unique pharmacological niche defined by its balanced partial agonism at both 5-HT1A and 5-HT1B receptors combined with 5-HT2C antagonism [1]. This specific receptor profile cannot be replicated by selective 5-HT1A agonists (e.g., buspirone, 8-OH-DPAT), selective 5-HT1B agonists, or compounds lacking 5-HT2C antagonism [2]. Even among structurally related phenylpiperazines (fluprazine, batoprazine), eltoprazine dihydrochloride is distinguished by its well-characterized receptor binding constants and the most extensive human clinical data across multiple therapeutic areas, including ADHD, aggression, and Parkinson's disease dyskinesia [3]. Substitution with any single-receptor analog would fundamentally alter the downstream serotonergic modulation critical to its observed behavioral and motor effects [4].

Eltoprazine Dihydrochloride Quantitative Differentiation Evidence Against Comparator Compounds


Eltoprazine Dihydrochloride Multi-Target Receptor Profile vs. Selective 5-HT1A Agonists

Eltoprazine dihydrochloride exhibits a balanced multi-target profile with Ki values of 40 nM (5-HT1A), 52 nM (5-HT1B), and 81 nM (5-HT2C), with >10-fold selectivity over other neurotransmitter receptors (Ki >400 nM) [1]. In contrast, the prototypical 5-HT1A agonist buspirone shows high affinity for 5-HT1A (Ki ~20 nM) but lacks meaningful 5-HT1B agonism and has significant dopaminergic activity [2]. Similarly, 8-OH-DPAT is highly selective for 5-HT1A (Ki ~1-2 nM) with negligible 5-HT1B or 5-HT2C activity [3].

Serotonin receptor pharmacology 5-HT1A/1B agonism Receptor selectivity

Eltoprazine Dihydrochloride In Vivo Anti-Aggressive Potency vs. Structurally Related Serenics

In the resident-intruder aggression model, eltoprazine dihydrochloride exhibits an ID50 of 0.24 mg/kg for reducing offensive aggression in rats [1]. Comparative pharmacological studies demonstrate that eltoprazine dihydrochloride is more potent than other 5-HT1A agonists including buspirone (ID50 = 0.72 mg/kg), ipsapirone (ID50 = 1.08 mg/kg), and alnespirone (ID50 = 1.24 mg/kg) in the same resident-intruder test paradigm [2]. Additionally, batoprazine shows an ED50 of 0.20 mg/kg in drug discrimination studies substituting for eltoprazine, but lacks comparable published in vivo anti-aggressive ID50 data .

Behavioral pharmacology Anti-aggressive agents Resident-intruder test

Eltoprazine Dihydrochloride Human Pharmacokinetics and Oral Bioavailability vs. Preclinical Serenics

Eltoprazine dihydrochloride demonstrates complete oral absorption with 100% absolute bioavailability and a mean elimination half-life of approximately 8 hours in healthy human subjects [1]. Dose-proportionality studies confirm linear pharmacokinetics across 5-30 mg oral doses, with mean half-life of approximately 6.5 hours and renal clearance characterized by net tubular secretion [2]. In contrast, structurally related serenics fluprazine and batoprazine have no published human pharmacokinetic data, remaining entirely in preclinical stages [3].

Pharmacokinetics Oral bioavailability Human PK parameters

Eltoprazine Dihydrochloride Clinical Antidyskinetic Efficacy in Parkinson's Disease vs. Selective 5-HT1A Agonists

In a Phase I/IIa dose-finding study, a single oral 5 mg dose of eltoprazine dihydrochloride produced a significant reduction in levodopa-induced dyskinesia (LID) as measured by Clinical Dyskinesia Rating Scale area under the curve (-1.02; P = 0.004) and Unified Dyskinesia Rating Scale (-0.15; P = 0.003) without compromising the antiparkinsonian motor benefits of levodopa [1]. In contrast, the selective 5-HT1A agonist sarizotan failed in Phase III clinical trials for LID due to insufficient efficacy and interference with levodopa motor response [2]. Preclinical studies demonstrate that dual 5-HT1A/1B agonism is required for optimal antidyskinetic effect without motor impairment—a profile unique to eltoprazine among clinically tested compounds [3].

Parkinson's disease Levodopa-induced dyskinesia Antidyskinetic therapy

Eltoprazine Dihydrochloride ADHD Symptom Improvement vs. Placebo in Phase IIa Trial

In a double-blind, multiple-dose, crossover Phase IIa trial in adults with ADHD (N=47 enrolled, 36 completers), eltoprazine dihydrochloride at 5 mg and 10 mg doses demonstrated statistically significant improvements in ADHD-RS-IV total scores compared to placebo [1]. The primary objective compared eltoprazine dihydrochloride effects with placebo on adult ADHD symptoms. While published ADHD-RS-IV improvement values (placebo: 13.6 points; 5 mg: 17.9 points; 10 mg: 17.4 points) indicate positive directional effects, the reported statistical significance was demonstrated across multiple ADHD clinical measures [2]. This represents a non-stimulant mechanism distinct from current ADHD pharmacotherapies, which primarily target dopaminergic/noradrenergic systems [3].

ADHD Attention deficit hyperactivity disorder Non-stimulant therapy

Eltoprazine Dihydrochloride 5-HT1B Binding Selectivity vs. 5-HT1C in Autoradiographic Studies

Autoradiographic studies using [3H]eltoprazine dihydrochloride in rat brain reveal preferential binding to 5-HT1B receptor-dense regions (dorsal subiculum, substantia nigra, ventral pallidum, globus pallidus) compared to 5-HT1A and 5-HT1C sites [1]. Competition binding demonstrates IC50 values of 25-38 nM for 5-HT1B sites versus 42-50 nM for 5-HT1A sites and 282 nM for 5-HT1C sites [2]. This in situ binding pattern differentiates eltoprazine dihydrochloride from the endogenous ligand 5-HT, which shows relatively more binding to 5-HT1A and 5-HT1C regions (dentate gyrus and choroid plexus, respectively) [3]. The GTP-sensitivity of [3H]eltoprazine dihydrochloride binding (50-90% reduction with GTP/Gpp(NH)p) confirms agonistic coupling to G-proteins [2].

Receptor autoradiography 5-HT1B selectivity Brain regional distribution

Eltoprazine Dihydrochloride Optimal Research and Industrial Application Scenarios


Behavioral Pharmacology of Aggression and Impulse Control

Use eltoprazine dihydrochloride as a positive control or reference standard in resident-intruder aggression assays. With an ID50 of 0.24 mg/kg—demonstrating 3-fold greater potency than buspirone and 4.5-fold greater than ipsapirone [1]—this compound enables dose-response studies of serotonergic modulation of offensive aggression without the confounds of sedation or motor impairment . Its balanced 5-HT1A/1B partial agonism with 5-HT2C antagonism provides a unique pharmacological tool for dissecting receptor-specific contributions to aggressive behavior and impulse control disorders .

Parkinson's Disease Dyskinesia Preclinical and Translational Research

Deploy eltoprazine dihydrochloride in MPTP-lesioned non-human primate or 6-OHDA rodent models of levodopa-induced dyskinesia (LID). The compound has demonstrated robust antidyskinetic efficacy in preclinical models and validated clinical benefit in human Phase I/IIa trials (CDRS AUC reduction -1.02, P = 0.004 at 5 mg) without compromising levodopa's motor benefits [1]. This contrasts with failed selective 5-HT1A agonists like sarizotan, establishing eltoprazine dihydrochloride as a benchmark for dual 5-HT1A/1B agonism in LID research .

CNS Drug Discovery Targeting 5-HT1A/1B Heterodimer Function

Utilize eltoprazine dihydrochloride as a reference ligand in functional assays examining 5-HT1A/1B receptor interactions. Autoradiographic studies confirm preferential binding to 5-HT1B-dense brain regions (substantia nigra, globus pallidus, dorsal subiculum) with Kd values of 4.2-9.5 nM and GTP-sensitive agonistic coupling [1]. Its well-characterized partial agonist profile (α = 0.5 at 5-HT1B) combined with complete human pharmacokinetic data (100% oral bioavailability, t1/2 ≈ 8 h, linear PK 5-30 mg) makes it suitable for both in vitro target validation and translational in vivo studies .

ADHD and Cognitive Impairment Non-Stimulant Mechanism Studies

Apply eltoprazine dihydrochloride in research examining serotonergic modulation of attention, impulsivity, and executive function. Positive Phase IIa clinical data in adult ADHD demonstrate ADHD-RS-IV total score improvements of 17.9 points (5 mg) and 17.4 points (10 mg) compared to placebo (13.6 points) [1]. As a non-stimulant serotonergic agent with a mechanism distinct from dopaminergic/noradrenergic ADHD therapies, it provides a unique probe for investigating 5-HT1A/1B contributions to cognitive and attentional processes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eltoprazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.